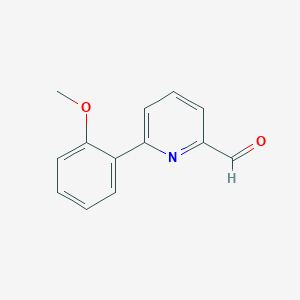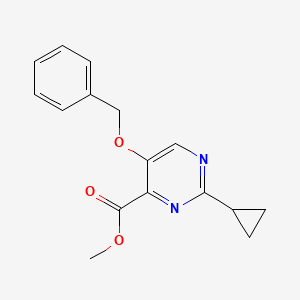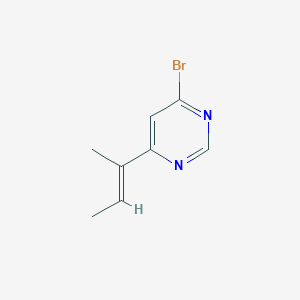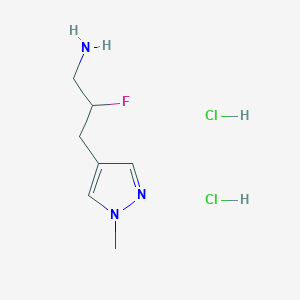
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that features a fluorine atom, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the amine group: This can be done by reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or ammonia.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Compounds where the fluorine atom is replaced by another group.
Scientific Research Applications
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-chloro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Lacks the fluorine atom.
2-fluoro-3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Lacks the methyl group on the pyrazole ring.
The presence of the fluorine atom in this compound can enhance its chemical stability and binding affinity, making it unique compared to its analogs.
Properties
Molecular Formula |
C7H14Cl2FN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
2-fluoro-3-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12FN3.2ClH/c1-11-5-6(4-10-11)2-7(8)3-9;;/h4-5,7H,2-3,9H2,1H3;2*1H |
InChI Key |
XMPSDZRGWAZCTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






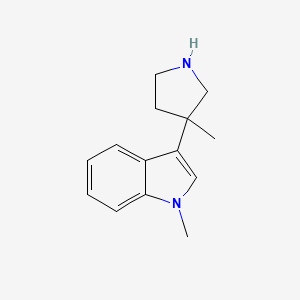
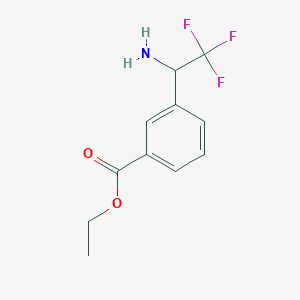
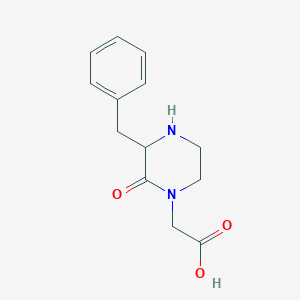
![(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)
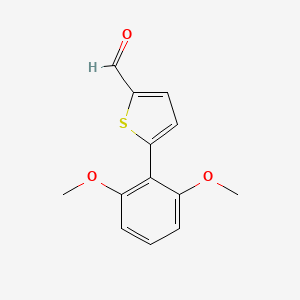
![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)
